Cas no 2228773-89-3 (2-1-(oxolan-3-yl)cyclobutylethan-1-amine)
2-1-(oxolan-3-yl)cyclobutylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(oxolan-3-yl)cyclobutylethan-1-amine
- 2228773-89-3
- EN300-1792484
- 2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine
-
- Inchi: 1S/C10H19NO/c11-6-5-10(3-1-4-10)9-2-7-12-8-9/h9H,1-8,11H2
- InChI Key: MHVCPWHWMYWDPO-UHFFFAOYSA-N
- SMILES: O1CCC(C1)C1(CCN)CCC1
Computed Properties
- Exact Mass: 169.146664230g/mol
- Monoisotopic Mass: 169.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35.2Ų
2-1-(oxolan-3-yl)cyclobutylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792484-1g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1792484-5g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 5g |
$3894.0 | 2023-09-19 | ||
| Enamine | EN300-1792484-10g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 10g |
$5774.0 | 2023-09-19 | ||
| Enamine | EN300-1792484-0.05g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1792484-0.1g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1792484-0.25g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1792484-0.5g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1792484-1.0g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-1792484-2.5g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1792484-5.0g |
2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine |
2228773-89-3 | 5g |
$3894.0 | 2023-05-26 |
2-1-(oxolan-3-yl)cyclobutylethan-1-amine Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-1-(oxolan-3-yl)cyclobutylethan-1-amine
Comprehensive Overview of 2-1-(oxolan-3-yl)cyclobutylethan-1-amine (CAS No. 2228773-89-3): Properties, Applications, and Research Insights
The compound 2-1-(oxolan-3-yl)cyclobutylethan-1-amine (CAS No. 2228773-89-3) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This amine derivative, characterized by its oxolan-3-yl and cyclobutyl moieties, offers a versatile scaffold for drug discovery and chemical synthesis. Researchers are particularly interested in its rigid-cyclic framework, which may enhance binding affinity in biological systems, making it a promising candidate for central nervous system (CNS) therapeutics and enzyme modulation.
In the context of current trends, 2-1-(oxolan-3-yl)cyclobutylethan-1-amine aligns with the growing demand for small-molecule modulators targeting GPCRs (G-protein-coupled receptors) and neurotransmitter transporters. Its amine functionality and heterocyclic design are frequently explored in neuropharmacology, addressing conditions like anxiety, depression, and neurodegenerative diseases. The compound’s lipophilic efficiency (LipE) and blood-brain barrier permeability are also under investigation, reflecting the industry’s focus on bioavailability optimization.
From a synthetic chemistry perspective, the cyclobutyl-amine core of CAS 2228773-89-3 presents challenges and opportunities in stereoselective synthesis. Recent publications highlight innovative routes involving ring-closing metathesis or photocatalysis to construct its strained four-membered ring. These methods align with the broader push for sustainable chemistry, as researchers seek to minimize waste and improve atom economy. The compound’s oxolane (tetrahydrofuran) subunit further enhances solubility, a critical factor in formulation development.
The rise of AI-driven drug discovery has also put 2-1-(oxolan-3-yl)cyclobutylethan-1-amine in the spotlight. Computational models predict its potential as a fragment-based lead compound, with virtual screening identifying complementary pharmacophores. This synergy between in silico design and empirical validation exemplifies modern hit-to-lead optimization strategies. Additionally, its structural novelty makes it a valuable reference in cheminformatics databases for molecular similarity analysis.
Beyond pharmaceuticals, this amine’s rigid-cyclic architecture has implications for advanced materials. Its incorporation into polymeric networks or coordination complexes could influence mechanical properties or catalytic activity. Such interdisciplinary applications resonate with the convergence of chemistry and materials science, a trending topic in academic and industrial R&D.
In summary, 2-1-(oxolan-3-yl)cyclobutylethan-1-amine (CAS No. 2228773-89-3) represents a multifaceted compound with untapped potential. Its relevance to CNS drug development, green synthesis, and computational chemistry positions it at the forefront of contemporary research. As studies continue to unravel its properties, this molecule may soon transition from a research curiosity to a therapeutic or technological cornerstone.
2228773-89-3 (2-1-(oxolan-3-yl)cyclobutylethan-1-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)